Ethyl 2-Guanidino-4-Methylthiazole-5-Carboxylate (CAS 7185-65-1): Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry
Executive Summary Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS 7185-65-1) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. The 2-guanidinothiazole moti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS 7185-65-1) is a highly functionalized heterocyclic building block of critical importance in modern medicinal chemistry. The 2-guanidinothiazole motif is a privileged scaffold, widely recognized for its role in H2-receptor antagonists (such as famotidine analogs) and various kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Hantzsch protocol, and its downstream derivatization pathways.
Physicochemical Profiling and Structural Analysis
The utility of ethyl 2-guanidino-4-methylthiazole-5-carboxylate stems from its orthogonal reactivity. The molecule features three distinct domains: a basic, hydrogen-bond-donating guanidino group at the C2 position; a stable thiazole core ; and an electrophilic ethyl ester at the C5 position.
Indicates high crystal lattice stability; useful for basic purity checks[1]
Topological Polar Surface Area
132 Ų
Predicts membrane permeability and hydrogen bonding capacity
Appearance
White to off-white crystalline powder
Visual indicator of synthesis purity
Mechanistic Synthesis: The Hantzsch Thiazole Protocol
The most robust and scalable method for synthesizing ethyl 2-guanidino-4-methylthiazole-5-carboxylate is the Hantzsch Thiazole Synthesis [2]. This classic condensation reaction couples an
α
-haloketone with a thioamide derivative. In this specific synthesis, the reagents are ethyl 2-chloroacetoacetate (the electrophile) and amidinothiourea (the binucleophile).
Causality of the Reaction Mechanism
The reaction proceeds through a highly ordered, multi-step pathway[2]. Understanding the causality of these steps is essential for optimizing yield and minimizing side products:
S-Alkylation (SN2 Attack): The highly nucleophilic sulfur atom of amidinothiourea attacks the
α
-carbon of ethyl 2-chloroacetoacetate. The chloride ion is displaced, forming an S-alkylated intermediate.
Intramolecular Cyclization: The nitrogen atom of the thioamide undergoes an intramolecular nucleophilic attack on the ketone carbonyl carbon, forming a five-membered hydroxythiazoline intermediate.
Dehydration: The intermediate loses a molecule of water to achieve aromaticity, yielding the stable thiazole ring[2].
Caption: Hantzsch synthesis mechanism for ethyl 2-guanidino-4-methylthiazole-5-carboxylate.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following step-by-step protocol incorporates built-in validation checks[3].
Step 1: Reagent Preparation
Action: Dissolve 1.0 equivalent of amidinothiourea in absolute ethanol.
Causality: Ethanol is chosen as a protic solvent because it solubilizes the polar amidinothiourea and stabilizes the transition states during the SN2 and cyclization steps.
Step 2: Controlled Addition
Action: Add 1.05 equivalents of ethyl 2-chloroacetoacetate dropwise to the stirring solution at room temperature.
Causality: Ethyl 2-chloroacetoacetate is highly reactive. Dropwise addition controls the exothermic S-alkylation step, preventing localized heating that could lead to polymerization or bis-alkylation side reactions.
Step 3: Thermal Dehydration (Reflux)
Action: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.
Causality: While the initial SN2 attack occurs readily at room temperature, the final dehydration step requires thermal energy to overcome the activation barrier and drive the formation of the aromatic ring[3].
Validation Check: Perform Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The disappearance of the amidinothiourea spot confirms reaction completion.
Step 4: Neutralization and Isolation
Action: Cool the mixture to room temperature and pour it into a 5% aqueous sodium carbonate (
Na2CO3
) solution.
Causality: The reaction generates hydrochloric acid (HCl), meaning the product initially forms as a highly soluble hydrochloride salt. Neutralization with a mild base precipitates the free base of the product, allowing for easy isolation via vacuum filtration[3].
Step 5: Purification
Action: Wash the filter cake with cold distilled water and cold ethanol, then dry under a vacuum.
Validation Check: Measure the melting point. A sharp melting point of >300 °C validates the purity of the synthesized crystalline powder[1].
Derivatization and Medicinal Chemistry Applications
The strategic placement of the ethyl ester at the C5 position makes CAS 7185-65-1 a highly versatile precursor. By manipulating this functional group, medicinal chemists can access a wide array of pharmacologically active compounds.
Key Derivatization Pathways
Saponification to Carboxylic Acid: Treatment with aqueous sodium hydroxide (NaOH) hydrolyzes the ester to 2-guanidino-4-methylthiazole-5-carboxylic acid. This acid can undergo standard peptide coupling (e.g., using EDC/HOBt) to form amides, a common motif in kinase inhibitor libraries.
Reduction to Primary Alcohol: Reduction using Lithium Aluminum Hydride (
LiAlH4
) or a milder equivalent yields[2-guanidino-4-methylthiazol-5-yl]methanol. This primary alcohol is a critical intermediate; it can be converted to a leaving group (like a chloride or mesylate) and reacted with thiols to form thioether linkages—the exact structural topology found in potent H2-receptor antagonists[4].
Caption: Derivatization pathways of the ester group for pharmaceutical applications.
Analytical Quality Control
To ensure the integrity of the synthesized ethyl 2-guanidino-4-methylthiazole-5-carboxylate for downstream pharmaceutical use, rigorous analytical validation is required:
1
H-NMR (DMSO-
d6
): Expected signals include a triplet (~1.2 ppm) and a quartet (~4.1 ppm) corresponding to the ethyl ester protons, a singlet (~2.5 ppm) for the C4 methyl group, and broad exchangeable singlets (>7.0 ppm) representing the guanidino protons.
LC-MS: Liquid Chromatography-Mass Spectrometry should display a dominant
[M+H]+
peak at
m/z
229.07, confirming the monoisotopic mass of the target compound[5].
References
Chem Help Asap. "Hantzsch Thiazole Synthesis". Chem Help Asap. Available at:[Link]
Comprehensive Technical Guide & Material Safety Data Sheet: Ethyl 2-Guanidino-4-Methylthiazole-5-Carboxylate
Executive Summary Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS: 7185-65-1) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Characterized by a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS: 7185-65-1) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery[1]. Characterized by a thiazole core substituted with a basic guanidino group and an ester moiety, this compound serves as a critical pharmacophore intermediate in the synthesis of H2-receptor antagonists (such as famotidine analogs) and various kinase inhibitors[2][3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond a standard Material Safety Data Sheet (SDS). This guide synthesizes rigorous physicochemical profiling, self-validating synthesis protocols, and critical safety handling procedures to provide a complete operational framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays[1]. The data is summarized in the table below:
Hydrophilic nature; requires careful solvent selection during extraction (e.g., using ethyl acetate over hexanes).
Synthesis & Reaction Mechanisms
The Hantzsch Thiazole Synthesis
The synthesis of 2-aminothiazoles and their derivatives is classically achieved via the Hantzsch thiazole synthesis. For this specific compound, the reaction involves the condensation of amidinothiourea (guanylthiourea) with an alpha-halo ester, specifically ethyl 2-chloroacetoacetate[2][3].
Protocol: Self-Validating Synthesis Workflow
Note: This protocol is designed with causality in mind, explaining the "why" behind each operational step to ensure reproducibility and logical troubleshooting.
Solvation & Preparation : Suspend 1.0 equivalent of amidinothiourea in absolute ethanol.
Causality : Absolute ethanol acts as a protic solvent that facilitates the stabilization of the transition state. Using an anhydrous solvent prevents the premature aqueous hydrolysis of the ethyl ester group on the incoming reagent.
Electrophilic Addition : Add 1.05 equivalents of ethyl 2-chloroacetoacetate dropwise at 0–5°C.
Causality : The nucleophilic sulfur of the thiourea attacks the alpha-carbon of the halo-ester. Dropwise addition at low temperatures controls the highly exothermic nature of this SN2 displacement, minimizing polymerization or degradation of the alpha-halo ester.
Thermodynamic Cyclization : Elevate the temperature to reflux (78°C) for 4–6 hours.
Causality : While the initial thioether formation is kinetically rapid, the subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon—followed by dehydration to form the aromatic thiazole ring—requires a sustained thermodynamic driving force.
Neutralization & Isolation : Cool the mixture to room temperature and neutralize the resulting hydrochloride salt with aqueous sodium acetate.
Causality : The product initially forms as a protonated salt due to the HCl generated during the substitution. Neutralization shifts the equilibrium to the free base, drastically reducing its solubility in the aqueous-ethanolic mixture and driving precipitation.
Purification : Recrystallize the crude precipitate from an ethanol/water gradient.
Causality : This step exploits the differential solubility of the target compound versus acyclic intermediates, ensuring >95% purity suitable for downstream pharmacological screening[4].
Figure 1: Hantzsch thiazole synthesis workflow for Ethyl 2-guanidino-4-methylthiazole-5-carboxylate.
Material Safety Data Sheet (SDS) & Handling Protocols
Proper handling of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate requires strict adherence to GHS safety protocols to mitigate exposure risks[5].
P301+P312 : IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[5].
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].
Section 3: First Aid Measures
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes. Assure adequate flushing by separating the eyelids with fingers[5].
Skin Contact : Immediately wash skin with soap and copious amounts of water. Remove contaminated clothing[5].
Inhalation : Remove to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[5].
Ingestion : Wash out mouth with water provided the person is conscious. Do NOT induce vomiting. Call a physician immediately[5].
Section 4: Fire-Fighting & Storage
Extinguishing Media : Water spray, carbon dioxide, dry chemical powder, or appropriate foam. Do not use a heavy water stream[4].
Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed. Handle under inert gas and protect from moisture, as the ester and guanidino groups can be sensitive to prolonged hydrolytic conditions[4][5].
Figure 2: Standard emergency response and first-aid protocol for exposure events.
The structural topology of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate makes it an exceptional candidate for Structure-Based Drug Design (SBDD).
The Guanidino Moiety : With a pKa typically >12, the guanidine group remains protonated at physiological pH. This facilitates powerful bidentate hydrogen bonding and electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in the binding pockets of target proteins[2].
The Thiazole Core : Acts as a bioisostere for various aromatic rings, offering improved aqueous solubility and metabolic stability while orienting the substituent groups in optimal vectors for receptor interaction (highly relevant in H2-antagonist design)[3].
The Ester Group : Serves as a synthetic handle for further derivatization (e.g., saponification to the carboxylic acid, followed by amide coupling) or acts as a lipophilic prodrug moiety to enhance cellular membrane permeability before intracellular cleavage.
Target Identification for Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (EGMC): A Comprehensive Deconvolution Strategy in Drug Discovery
Executive Summary In modern phenotypic drug discovery, identifying a highly active small molecule is only the first step; deconvoluting its molecular target is often the most significant bottleneck. Ethyl 2-guanidino-4-m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern phenotypic drug discovery, identifying a highly active small molecule is only the first step; deconvoluting its molecular target is often the most significant bottleneck. Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (EGMC) represents a classic "privileged scaffold." Featuring a highly interactive guanidino group and a thiazole core[1], this chemotype frequently emerges as a hit in phenotypic screens. Derivatives of the guanidinothiazole scaffold have been identified as modulators of diverse biological targets, including Histamine H2 receptors[2], voltage-gated proton channels (Hv1)[3], and even complex RNA tertiary structures[4].
As a Senior Application Scientist, I have designed this technical guide to provide a robust, self-validating workflow for target identification when EGMC (or a structurally related analog) is identified as a phenotypic hit. This whitepaper details the causality behind probe design, the execution of quantitative chemoproteomics, and orthogonal cellular validation.
The Guanidinothiazole Pharmacophore: Structural Rationale
Before embarking on target deconvolution, one must understand why the EGMC molecule binds to its targets. The scaffold consists of three distinct regions:
The Guanidino Group: Highly basic and protonated at physiological pH, it forms critical bidentate salt bridges with acidic residues (e.g., Aspartate or Glutamate) deep within target binding pockets.
The Thiazole Core: Provides a rigid planar surface for
π−π
stacking interactions with aromatic amino acids (e.g., Tyrosine, Tryptophan).
The Ethyl Carboxylate (C5 Position): Typically oriented toward the solvent-exposed channel in most target co-crystal structures.
Because the C5 ethyl ester is solvent-exposed, it provides the perfect synthetic vector for attaching affinity tags without disrupting the core pharmacophore's binding affinity.
Fig 1. End-to-end target deconvolution workflow for the EGMC scaffold.
Probe Engineering: The Causality of Derivatization
To isolate the target protein from a complex cellular lysate, EGMC must be converted into an affinity probe. We utilize a Biotin-PEG4 linker. The choice of a PEG4 spacer is deliberate: it provides sufficient length and flexibility to prevent the bulky streptavidin-agarose beads from sterically clashing with the target protein's surface during the pull-down phase.
Protocol 1: Synthesis of the EGMC-Biotin Affinity Probe
This protocol leverages the solvent-exposed nature of the C5 position to create a high-affinity pull-down reagent.
Saponification: Dissolve EGMC (1.0 eq) in a 1:1 mixture of THF and H₂O. Add LiOH (3.0 eq) and stir at room temperature for 4 hours to hydrolyze the ethyl ester. Acidify with 1M HCl to precipitate 2-guanidino-4-methylthiazole-5-carboxylic acid.
Activation: Dissolve the resulting carboxylic acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.
Conjugation: Add Biotin-PEG4-amine (1.1 eq) to the reaction mixture. Stir overnight at room temperature.
Purification: Purify the crude mixture via preparative reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the EGMC-PEG4-Biotin probe at >95% purity.
Chemoproteomic Deconvolution: The Self-Validating Pull-Down
The fundamental flaw of traditional affinity chromatography is the high rate of false positives caused by highly abundant "sticky" proteins (the bead proteome). To establish a self-validating system , we employ Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with a competition control.
By pre-incubating the "Light" lysate with an excess of unconjugated EGMC, we saturate the true target's binding sites. When the biotinylated probe is subsequently added, it can only bind the true target in the "Heavy" lysate. Non-specific background proteins will bind the probe equally in both lysates.
Protocol 2: SILAC-based Chemoproteomic Pull-down
Metabolic Labeling: Culture the target cell line for 5 passages in "Light" (L-Arginine/L-Lysine) and "Heavy" (¹³C/¹⁵N-Arginine/Lysine) SILAC media.
Lysis: Harvest cells and lyse in a mild, non-denaturing buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40, protease inhibitors) to preserve native protein conformations.
The Competition Step (Critical): Pre-incubate the Light lysate with 10 µM free EGMC (competitor) for 1 hour at 4°C. Incubate the Heavy lysate with an equivalent volume of DMSO vehicle.
Probe Incubation: Add 1 µM of the EGMC-PEG4-Biotin probe to both lysates. Incubate for 2 hours at 4°C with gentle rotation.
Affinity Enrichment: Add pre-washed streptavidin-agarose beads to both lysates. Incubate for 1 hour. Wash the beads extensively (3x with lysis buffer, 2x with PBS) to remove weak non-specific binders.
On-Bead Digestion & LC-MS/MS: Combine the Light and Heavy beads into a single tube. Perform tryptic digestion directly on the beads. Analyze the resulting peptides via high-resolution LC-MS/MS.
Data Presentation: Interpreting SILAC MS/MS Results
True targets are identified by a high Heavy/Light (H/L) ratio, indicating that the free EGMC successfully outcompeted the probe in the Light channel.
Protein Name
Gene Symbol
Unique Peptides
SILAC Ratio (H/L)
p-value
Conclusion
Histamine H2 Receptor
HRH2
12
8.5
<0.001
Specific Target
Voltage-gated proton channel
HVCN1
9
5.2
<0.01
Specific Target
Heat shock protein HSP90-
α
HSP90AA1
45
1.1
0.45
Background Binder
Tubulin beta chain
TUBB
30
0.9
0.62
Background Binder
Table 1. Representative quantitative LC-MS/MS data. High H/L ratios (>3.0) confirm specific target engagement by the EGMC scaffold.
Orthogonal Validation via CETSA
While chemoproteomics is highly robust, the attachment of a PEG-Biotin linker can occasionally alter a molecule's binding profile. To ensure absolute trustworthiness, the target must be validated using the unmodified EGMC molecule in living cells. The Cellular Thermal Shift Assay (CETSA) achieves this by measuring the thermodynamic stabilization of the target protein upon ligand binding.
Protocol 3: Intact Cell CETSA
Treatment: Treat intact live cells with 10 µM unmodified EGMC or DMSO vehicle for 1 hour at 37°C to allow for intracellular target engagement.
Thermal Profiling: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins.
Detection: Resolve the soluble fraction via SDS-PAGE and Western blot against the suspected target (e.g., HRH2 or Hv1). EGMC binding will stabilize the target, shifting its melting temperature (
Tm
) significantly higher compared to the DMSO control.
Mechanistic Pathway Mapping
Once the target is definitively identified and orthogonally validated, the final step is mapping the phenotypic effect to the target's signaling cascade. For instance, if EGMC acts as an antagonist at the Histamine H2 Receptor (similar to the guanidinothiazole drug famotidine)[2], it will block the
Gαs
-mediated activation of Adenylate Cyclase, ultimately suppressing downstream physiological responses like gastric acid secretion.
Fig 2. Inhibition of the Histamine H2 Receptor (HRH2) signaling pathway by guanidinothiazoles.
Conclusion
Target identification for small molecules like EGMC requires a synthesis of rational chemical design and rigorous, self-validating proteomics. By leveraging the solvent-exposed C5 ethyl ester for probe generation, utilizing SILAC competition pull-downs to eliminate false positives, and confirming engagement via CETSA, researchers can confidently bridge the gap between a phenotypic hit and a validated molecular target.
Application Notes & Protocols for the Synthesis of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the well-established Hantzsch thiazole synthesis to form the key intermediate, Ethyl 2-amino-4-methylthiazole-5-carboxylate. This is followed by a robust guanidinylation of the 2-amino group. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and essential safety and characterization data.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a guanidino group to the thiazole scaffold can significantly modulate the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, which are critical for molecular recognition and interaction with biological targets. Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.
Overall Synthesis Workflow
The synthesis of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate is achieved through a two-step process. The initial step involves the formation of the thiazole ring via the Hantzsch synthesis, a classic condensation reaction. The subsequent step is the introduction of the guanidino moiety to the 2-amino position of the thiazole ring.
Unambiguous Structural Elucidation of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate using 1H and 13C NMR Spectroscopy
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-guanidino-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a confluence of key pharmacophores: a thi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a confluence of key pharmacophores: a thiazole core, a guanidino group, and an ethyl carboxylate moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1][2] Unambiguous structural verification is a cornerstone of the chemical synthesis and drug discovery pipeline, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique.[3] This application note provides a detailed guide to the characterization of this target molecule using ¹H and ¹³C NMR spectroscopy. We present a comprehensive, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the expected spectra. The causality behind experimental choices, such as solvent selection, is explained to provide a framework for adapting this methodology to analogous molecular systems.
Introduction and Scientific Context
The structural elucidation of novel chemical entities is a critical step in chemical research and development. Ethyl 2-guanidino-4-methylthiazole-5-carboxylate integrates three distinct chemical environments into one molecule:
The Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen, which is a privileged scaffold in many pharmaceutical agents.[4]
The Guanidino Group: A highly basic functional group known for its ability to form strong hydrogen bonds and salt bridges, crucial for molecular recognition in biological systems.[5][6]
The Ethyl Carboxylate Group: An ester functional group that can influence solubility, act as a prodrug moiety, and participate in hydrogen bonding.
NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[3] By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration, one can map the precise connectivity and chemical environment of nearly every atom in a small molecule. This guide will focus on predicting and interpreting the key NMR features of the title compound to serve as a reliable reference for its synthesis and characterization.
Core Principles and Experimental Rationale
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. An applied magnetic field induces shielding or deshielding of nuclei based on the surrounding electron density.
¹H NMR Spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) indicates the electronic environment, while the splitting pattern, governed by the n+1 rule, reveals the number of adjacent protons.
¹³C NMR Spectroscopy reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in each unique carbon appearing as a singlet.[7] The chemical shift is highly diagnostic of the carbon's functional group (e.g., C=O, C=N, aromatic C, aliphatic C).[8]
Causality of Solvent Selection: The guanidino group contains labile N-H protons that can undergo rapid chemical exchange with each other and with protic solvents (like water or methanol).[9][10] This exchange can lead to signal broadening or even disappearance in the ¹H NMR spectrum. To mitigate this, a non-protic, hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. DMSO-d₆ effectively slows the rate of proton exchange, allowing for the observation of distinct N-H signals.[10]
Experimental Workflow and Protocols
The process from sample receipt to final structure confirmation follows a validated workflow. This ensures data integrity and reproducibility.
Caption: Standard workflow for NMR-based structural elucidation.
Protocol 1: Sample Preparation
Weighing: Accurately weigh 5-10 mg of highly pure, dry Ethyl 2-guanidino-4-methylthiazole-5-carboxylate. Purity is essential to avoid signals from residual solvents or synthetic precursors.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) within a small vial.[3]
Homogenization: Ensure the sample is fully dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube.
Protocol 2: NMR Data Acquisition
Instrument: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal signal dispersion.
Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the DMSO-d₆. Perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity.[3]
¹H NMR Acquisition:
Pulse Angle: 30-45°
Relaxation Delay (d1): 2 seconds
Acquisition Time (aq): ~3-4 seconds
Number of Scans (ns): 16 to 32
¹³C NMR Acquisition (Proton Decoupled):
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
Pulse Angle: 30°
Relaxation Delay (d1): 2 seconds
Number of Scans (ns): ≥ 1024 (A higher number of scans is required due to the low natural abundance of ¹³C).[11]
Protocol 3: Data Processing
Transformation & Correction: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and automatic baseline correction.
Referencing: Calibrate the chemical shift axis. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ solvent peak appears as a multiplet centered at δ ≈ 39.52 ppm.[12]
Analysis: Integrate the signals in the ¹H spectrum to determine relative proton ratios. Perform peak picking for both spectra to identify precise chemical shifts.
Spectral Interpretation and Data Analysis
To facilitate a clear discussion, the atoms of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate are numbered as shown below.
Caption: Structure and numbering of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate.
4.1. Predicted ¹H NMR Spectrum (DMSO-d₆, 400 MHz)
δ ~ 8.5-7.0 (Broad signals, 4H, Guanidino N-H): The four protons of the guanidino group are expected in this downfield region. Due to restricted rotation and different chemical environments, they may appear as several distinct, broad singlets corresponding to the -NH- and two -NH₂ groups. The exact chemical shifts and appearance are highly sensitive to concentration, temperature, and residual water content.[13][14]
δ ~ 4.25 (quartet, 2H, J ≈ 7.1 Hz, H-7): This signal corresponds to the methylene (-CH₂-) protons of the ethyl ester. It is deshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring protons of the methyl group (H-8) (n+1 = 3+1 = 4).[15]
δ ~ 2.50 (singlet, 3H, H-11): This singlet is assigned to the methyl group attached to the thiazole ring at position C-4. It appears as a sharp singlet because it has no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group on an aromatic-like ring.[16]
δ ~ 1.30 (triplet, 3H, J ≈ 7.1 Hz, H-8): This upfield signal is assigned to the terminal methyl (-CH₃) protons of the ethyl ester. It is split into a triplet by the two neighboring methylene protons (H-7) (n+1 = 2+1 = 3).[15]
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom.
δ ~ 165.0 (C-6): The carbonyl carbon of the ethyl ester is expected to be one of the most downfield signals due to the strong deshielding effect of the double-bonded oxygen.[8]
δ ~ 160.5 (C-2): The C-2 carbon of the thiazole ring, bonded to two nitrogen atoms, will be significantly deshielded and appear far downfield.
δ ~ 157.0 (C-9): The central carbon of the guanidino group (C=N) is also highly deshielded and is expected in this region.
δ ~ 150.0 (C-4): The C-4 carbon of the thiazole ring, substituted with the methyl group, will appear in the aromatic region.
δ ~ 115.0 (C-5): The C-5 carbon of the thiazole ring, substituted with the carboxylate group, is also expected in the aromatic region, typically upfield relative to the other ring carbons.
δ ~ 60.5 (C-7): The methylene carbon (-CH₂-) of the ethyl group, directly attached to the electron-withdrawing oxygen atom, is found in this characteristic region.[8]
δ ~ 17.0 (C-11): The methyl carbon attached to the thiazole ring.
δ ~ 14.5 (C-8): The terminal methyl carbon of the ethyl group appears in the far upfield aliphatic region.
Table 1: Summary of Predicted ¹H and ¹³C NMR Data
Atom No.
Spectrum
Predicted Shift (δ, ppm)
Multiplicity
Integration (¹H) / Rationale (¹³C)
NH (x4)
¹H
7.0 - 8.5
Broad Singlets
4H
7
¹H
~ 4.25
Quartet
2H
11
¹H
~ 2.50
Singlet
3H
8
¹H
~ 1.30
Triplet
3H
6
¹³C
~ 165.0
Singlet
Ester C=O
2
¹³C
~ 160.5
Singlet
Thiazole C2 (N-C-N)
9
¹³C
~ 157.0
Singlet
Guanidino C=N
4
¹³C
~ 150.0
Singlet
Thiazole C4
5
¹³C
~ 115.0
Singlet
Thiazole C5
7
¹³C
~ 60.5
Singlet
O-C H₂
11
¹³C
~ 17.0
Singlet
Thiazole-C H₃
8
¹³C
~ 14.5
Singlet
Ethyl-C H₃
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy, guided by a robust experimental protocol, provides an unambiguous method for the structural confirmation of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate. The predicted chemical shifts and coupling patterns detailed in this note serve as a benchmark for researchers synthesizing this molecule or related analogues. The key interpretive challenges, particularly the handling and assignment of the labile guanidino protons, are addressed by the strategic choice of DMSO-d₆ as the NMR solvent. This comprehensive approach ensures high-confidence structural elucidation, a critical requirement for advancing compounds in the drug discovery and development process.
References
Boykin, D. W., & Kumar, A. (2005). Modeling Amino Acid Side Chains in Proteins: 15N NMR Spectra of Guanidino Groups in Nonpolar Environments. The Journal of Organic Chemistry, 70(19), 7647–7653. [Link]
PubMed. (2005). Modeling amino acid side chains in proteins: 15N NMR spectra of guanidino groups in nonpolar environments. PubMed. [Link]
Dempsey, C. E. (2001). Determination of the rotational dynamics and pH dependence of the hydrogen exchange rates of the arginine guanidino group using NMR spectroscopy. Protein Science, 10(8), 1648–1657. [Link]
Isaksson, L., et al. (2015). Determining rotational dynamics of the guanidino group of arginine side chains in proteins by carbon-detected NMR. Physical Chemistry Chemical Physics, 17(36), 23541–23548. [Link]
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]
Cole, J. M., et al. (2016). 15N NMR Spectroscopy, X-ray and Neutron Diffraction, Quantum-Chemical Calculations, and UV/vis-Spectrophotometric Titrations as Complementary Techniques for the Analysis of Pyridine-Supported Bicyclic Guanidine Superbases. The Journal of Organic Chemistry, 81(17), 7416–7428. [Link]
ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. ResearchGate. [Link]
ResearchGate. (n.d.). Chemical shift variations with respect to free guanidine as a function... ResearchGate. [Link]
Stare, J., et al. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Faraday Discussions, 207, 253-275. [Link]
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Scribd. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
ResearchGate. (n.d.). Synthesis of benzothiazole guanidine derivatives. ResearchGate. [Link]
Chemistry Steps. (2024). NMR Chemical Shift Range and Value Table. Chemistry Steps. [Link]
University of Potsdam. (n.d.). Chemical shifts. University of Potsdam. [Link]
Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. International Journal of Pharmaceutics, 377(1-2), 105–111. [Link]
Al-Amiery, A. A., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47(34), 16039-16053. [Link]
Gualtierotti, J. B., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5626–5635. [Link]
Wang, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. Chalcogenide Letters, 7(5), 299-305. [Link]
ResearchGate. (n.d.). The ¹H NMR spectrum of guanidinium salicylate. ResearchGate. [Link]
Stolpovskaya, N. V., et al. (2022). Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo-1,3-thiazol-2-ylguanidine. Arkivoc, 2022(2), 130-139. [Link]
Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. Zanco Journal of Pure and Applied Sciences, 34(6), 253-264. [Link]
Al-Jumaili, A. H. A., et al. (2024). Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. Al-Mustansiriyah Journal of Science, 35(1), 1-11. [Link]
Assil, H. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. YouTube. [Link]
Rittner, R., & Tormena, C. F. (2015). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 20(11), 20499–20512. [Link]
Formulation Development for Ethyl 2-guanidino-4-methylthiazole-5-carboxylate in Preclinical In Vivo Models
An Application Guide for Researchers Part 1: Foundational Physicochemical Characterization Before any formulation can be developed, a thorough understanding of the compound's intrinsic properties is essential.[1] This pr...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Part 1: Foundational Physicochemical Characterization
Before any formulation can be developed, a thorough understanding of the compound's intrinsic properties is essential.[1] This pre-formulation assessment guides the entire development process, saving time, resources, and valuable API.
Compound Properties
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS: 7185-65-1) possesses a unique structure with both polar (guanidino group) and non-polar (thiazole, ethyl ester) moieties. A summary of its key computed properties is presented below.
The low XLogP value suggests moderate lipophilicity, but the high polar surface area and multiple hydrogen bond donors/acceptors indicate that aqueous solubility may be limited, a common challenge for many drug candidates.[3][4]
Experimental Protocol: Solubility Assessment
The first and most critical experimental step is to determine the compound's solubility in a panel of pharmaceutically acceptable vehicles. This data forms the empirical basis for selecting the appropriate formulation strategy.[5]
Objective: To determine the equilibrium solubility of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate in a variety of common preclinical vehicles.
Methodology:
Preparation: Dispense a known excess of the compound (e.g., 5-10 mg) into individual 1.5 mL vials.
Vehicle Addition: Add a precise volume (e.g., 1 mL) of each test vehicle to the corresponding vial. A recommended starting panel is provided in the table below.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5]
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Quantification: Carefully collect the supernatant, dilute it with a suitable analytical solvent, and quantify the dissolved compound concentration using a validated method like HPLC-UV.[5]
Analysis: Express the final solubility in mg/mL.
Recommended Vehicle Screening Panel
Vehicle Category
Specific Vehicle
Intended Route(s)
Aqueous
Water, pH 7.4 PBS
Oral, IV, IP
Co-solvents
5% DMSO in Saline
IV, IP
20% PEG400 in Water
Oral, IV, IP
20% Propylene Glycol in Water
Oral, IV, IP
Surfactants
2% Tween® 80 in Saline
Oral, IV, IP
Suspending Agents
0.5% Methylcellulose (MC) in Water
Oral
Lipids / Oils
Corn Oil / Sesame Oil
Oral, IP, SC
Complexing Agents
10% Hydroxypropyl-β-cyclodextrin (HPβCD)
Oral, IV, IP
Part 2: A Logic-Driven Formulation Strategy
Based on the solubility data obtained and the desired route of administration, a rational formulation path can be chosen. The goal is to start with the simplest formulation and only increase complexity as needed.[5][6] This tiered approach ensures that the vehicle is as benign as possible, minimizing potential interference with the experimental outcomes.
Formulation Development Workflow
The following workflow diagram illustrates the decision-making process for selecting an appropriate formulation strategy.
Caption: Formulation development decision workflow.
Part 3: Detailed Formulation & Administration Protocols
This section provides step-by-step protocols for preparing the most common formulation types identified in the workflow. All procedures should be performed in a clean environment using sterile, high-purity reagents.
Protocol: Oral Suspension (Aqueous)
Suspensions are a common and effective strategy for oral administration of poorly soluble compounds.[5] The key is to ensure homogeneity for consistent dosing.
Objective: To prepare a uniform suspension of the compound in an aqueous vehicle for oral gavage.
Materials:
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Vehicle: 0.5% (w/v) Methylcellulose (MC) and 0.1% (w/v) Tween® 80 in sterile water
Mortar and pestle
Spatula, weigh boat
Stir plate and magnetic stir bar
Graduated cylinder
Caption: Workflow for preparing an oral suspension.
Procedure:
Calculate & Weigh: Determine the total amount of compound needed for the study. Accurately weigh the powder.
Prepare Vehicle: Prepare the 0.5% MC / 0.1% Tween® 80 vehicle ahead of time and allow it to fully hydrate.
Wetting: Place the weighed compound into a mortar. Add a small volume of the vehicle (just enough to cover the powder) to create a thick, uniform paste. This step is critical to prevent clumping.
Trituration & Dilution: Gradually add more vehicle in small portions while continuously triturating (grinding) with the pestle.
Final Homogenization: Once fully mixed, transfer the suspension to a suitable vial containing a magnetic stir bar. Stir continuously on a stir plate. Always stir the suspension immediately before drawing each dose to ensure uniformity.
Protocol: Parenteral Solution (Co-solvent)
For IV or IP administration, the compound must be fully dissolved in a sterile, biocompatible vehicle.[7] Co-solvent systems are frequently used to increase the solubility of hydrophobic compounds.[6]
Objective: To prepare a clear, sterile solution of the compound for intravenous or intraperitoneal injection.
Weigh Compound: Accurately weigh the compound into a sterile vial.
Initial Dissolution: Add the organic co-solvent first (e.g., DMSO). Vortex thoroughly until the compound is completely dissolved. This is a critical first step.
Second Solvent Addition: If using a ternary mixture, add the second solvent (e.g., PEG400) and vortex until the solution is clear.
Aqueous Phase Addition: Add the aqueous component (e.g., Saline) dropwise while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate.[5]
Final Check & Filtration: Visually inspect the final solution for any signs of precipitation. If it is a clear solution, perform sterile filtration using a 0.22 µm syringe filter into a final sterile vial.
Animal Administration Protocols (Mouse)
All animal procedures must be approved by and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.[7][9]
Route
Max Bolus Volume
Recommended Needle/Tube Size
Notes
Oral (PO)
10 mL/kg (0.25 mL for 25g mouse)
20-22 gauge gavage needle
Ensure proper technique to avoid aspiration. Measure needle length from nose to last rib.[10][11][12]
Intravenous (IV)
5 mL/kg (0.125 mL for 25g mouse)
27-30 gauge needle (tail vein)
Slow bolus injection is recommended. Anesthesia may not be required for trained personnel.[7]
Intraperitoneal (IP)
10 mL/kg (0.25 mL for 25g mouse)
25-27 gauge needle
Inject into the lower right abdominal quadrant to avoid the bladder and cecum.[7][13]
Part 4: Troubleshooting Common Formulation Issues
Problem
Potential Cause
Recommended Solution(s)
Precipitation on Administration
The drug crashes out when the formulation is diluted in the aqueous environment of the GI tract or bloodstream.
- Increase the solubilizing capacity of the vehicle (e.g., higher co-solvent or cyclodextrin concentration).- Use a precipitation inhibitor (e.g., HPMC).- Switch to a suspension for oral dosing, where the drug is not initially dissolved.[5]
Vehicle Toxicity
The selected excipients or their concentrations are causing adverse effects in the animals.
- Reduce the concentration of organic co-solvents (especially DMSO) to the lowest effective level.- Ensure the pH of the final formulation is within a physiological range (pH 6-8).- Run a vehicle-only control group to isolate effects.
Inconsistent Exposure
High variability in pharmacokinetic data between animals.
- For suspensions, ensure the formulation is vigorously and consistently mixed before every dose.- For oral dosing, consider the effect of fasting vs. fed states on absorption, especially for lipid-based formulations.[14]
Clogged Syringe
Suspension particles are too large or are aggregating.
- Improve the wetting and homogenization process during preparation.- Consider particle size reduction techniques like micronization if the issue persists (advanced).[3]
References
Semantic Scholar. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Available at: [Link]
S-A. L. et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Available at: [Link]
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Available at: [Link]
PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Available at: [Link]
PubMed. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Available at: [Link]
UT Southwestern Medical Center. (n.d.). Formulation: Preclinical Pharmacology Lab. Available at: [Link]
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available at: [Link]
Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]
Sci-Hub. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Available at: [Link]
DTIC. (n.d.). PHARMACOTOXIC EVALUATION OF NINE VEHICLES ADMINISTERED INTRAPERITONEALLY TO MICE. Available at: [Link]
Evotec. (n.d.). Early Formulation. Available at: [Link]
Florida State University. (2016, October 26). Oral Gavage in the Mouse - FSU Office of Research. Available at: [Link]
IACUC. (n.d.). Oral Gavage In Mice and Rats. Available at: [Link]
University of Queensland. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Available at: [Link]
Research BioMethods Training. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique. Available at: [Link]
AALAS. (2017, November 1). Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice. Available at: [Link]
PMC. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Available at: [Link]
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]
ResearchGate. (2020, September 18). Hi all! What vehicle do you recommend for IP injection in mice for a DMSO soluble drug?. Available at: [Link]
Google Patents. (n.d.). WO2009080705A2 - Bis-thiazole derivatives, process for their preparation and their use as medicaments.
ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs. Available at: [Link]
PubMed. (2014, April 9). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Available at: [Link]
PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
Systematic Reviews in Pharmacy. (2021, January 15). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Available at: [Link]
IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Available at: [Link]
PubMed. (2009, June 1). Synthesis and in vivo influenza virus-inhibitory effect of ester prodrug of 4-guanidino-7-O-methyl-Neu5Ac2en. Available at: [Link]
Bertin Bioreagent. (n.d.). ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate - Biochemicals. Available at: [Link]
Arabian Journal of Chemistry. (n.d.). Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Available at: [Link]
Chemcas. (n.d.). 2-(2-ETHYL-PYRIDIN-4-YL)-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER. Available at: [Link]
Application Notes and Protocols for the Antimicrobial Evaluation of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant pathogens presents a formidable challenge t...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating an urgent and continuous search for new antimicrobial agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with a number of these molecules exhibiting a wide range of biological activities, including antibacterial and antifungal properties. Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, with its guanidinium group—a feature known for its interaction with microbial cell membranes—presents a compelling candidate for antimicrobial research.
These application notes provide a comprehensive guide for the systematic evaluation of the antimicrobial potential of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate. The protocols detailed herein are founded on established methodologies and are designed to provide a robust framework for determining the compound's efficacy and safety profile.
Section 1: In Vitro Antimicrobial Susceptibility Testing
The initial phase in evaluating a novel compound is to determine its direct antimicrobial activity against a panel of clinically relevant microorganisms. The primary objective is to ascertain the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing.[1]
Rationale: This method allows for the simultaneous testing of a range of compound concentrations against multiple microbial strains in a high-throughput format, providing a quantitative measure of antimicrobial potency.
Experimental Protocol:
Preparation of Microbial Inoculum:
From a fresh agar plate culture, select 3-5 well-isolated colonies of the test microorganism.
Suspend the colonies in a suitable sterile broth, such as Mueller-Hinton Broth (MHB).
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Compound Dilutions:
Prepare a stock solution of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a broad concentration range.
Inoculation and Incubation:
Add the prepared microbial inoculum to each well containing the compound dilutions.
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).[2]
Determination of MIC:
Following incubation, visually inspect the plate for turbidity, indicating microbial growth.
The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation:
The results of the MIC assay should be presented in a clear and organized manner, as shown in the table below.
Test Microorganism
Gram Stain
MIC of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (µg/mL)
Positive Control (Standard Antibiotic) MIC (µg/mL)
Staphylococcus aureus
Gram-positive
[Experimental Value]
[Experimental Value]
Escherichia coli
Gram-negative
[Experimental Value]
[Experimental Value]
Pseudomonas aeruginosa
Gram-negative
[Experimental Value]
[Experimental Value]
Candida albicans
Fungus
[Experimental Value]
[Experimental Value]
Workflow for Broth Microdilution Assay:
Caption: Workflow for Broth Microdilution Assay.
Section 2: Cytotoxicity Assessment
A crucial aspect of antimicrobial drug development is to ensure that the compound is selectively toxic to microorganisms while exhibiting minimal toxicity to host cells.[3] Cytotoxicity assays are therefore essential to evaluate the safety profile of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate.[4]
MTT Assay for Mammalian Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Rationale: This assay provides a quantitative measure of the compound's effect on the viability of mammalian cells, allowing for the determination of the 50% cytotoxic concentration (CC50).
Experimental Protocol:
Cell Culture:
Culture a suitable mammalian cell line (e.g., HEK293, L929) in the appropriate medium and conditions.
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate in the cell culture medium.
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
Solubilization and Absorbance Measurement:
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Presentation:
The cytotoxicity data can be summarized in the following table:
Cell Line
Exposure Time (hours)
CC50 of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (µM)
HEK293
24
[Experimental Value]
L929
24
[Experimental Value]
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for MTT Cytotoxicity Assay.
Section 3: Mechanism of Action Studies (Hypothetical)
Understanding the mechanism of action is critical for the rational development of a new antimicrobial agent. Based on the guanidinium group in Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, a plausible hypothesis is its interaction with and disruption of the bacterial cell membrane.
Hypothetical Signaling Pathway Disruption:
Caption: Hypothetical Mechanism of Action Pathway.
Section 4: Concluding Remarks and Future Directions
The protocols outlined in these application notes provide a foundational framework for the initial antimicrobial characterization of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate. Positive results from these in vitro studies would warrant further investigation, including:
Determination of Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bacteriostatic or bactericidal.
Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills the target microorganisms.
In Vivo Efficacy Studies: To assess the compound's antimicrobial activity in a relevant animal infection model.[5][6]
Mechanism of Action Elucidation: To confirm the hypothesized membrane disruption or explore other potential cellular targets.
By following these systematic evaluation steps, researchers can effectively profile the antimicrobial potential of novel compounds like Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, contributing to the vital pipeline of new therapeutics to combat infectious diseases.
Technical Support Center: Preventing Thermal and UV Degradation of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols for handling Ethyl 2-guanidino-4-methylthiazole-5-carboxylat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols for handling Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS: 7185-65-1). As a critical intermediate in the synthesis of thiazole-based therapeutics, maintaining the chemical integrity of this compound during storage and experimental processing is paramount.
Mechanistic Knowledge Base: Understanding the Degradation Pathways
To effectively prevent degradation, we must first understand the causality behind it. Ethyl 2-guanidino-4-methylthiazole-5-carboxylate is structurally analogous to active pharmaceutical ingredients like famotidine, sharing both a thiazole ring and a guanidino moiety. Research on similar thiazole-guanidine structures demonstrates that they are highly susceptible to specific hydrogen ion-catalyzed hydrolysis and photolytic degradation[1].
Thermal Degradation: The molecule contains an ethyl ester and a guanidino group. Elevated temperatures accelerate ester hydrolysis (especially in the presence of ambient moisture) and can lead to the deamination of the guanidino moiety. Thiazole-guanidine complexes exhibit distinct thermal deterioration phases, often initiating with the loss of these labile functional groups at elevated temperatures[2].
UV/Photolytic Degradation: The conjugated thiazole-guanidine system absorbs strongly in the UV region (typically 250–290 nm). UV exposure induces photo-oxidation, leading to discoloration and the formation of N-oxide impurities, a known pathway in related pharmaceutical formulations[3].
Logical relationship of environmental stressors and their specific degradation pathways.
Troubleshooting & FAQs
Q: My bulk powder is developing a yellowish tint after three months of storage in clear glass vials. What is causing this?A: This is a classic sign of photolytic degradation. The thiazole ring and guanidino group are photolabile. When exposed to ambient laboratory light or UV radiation, photo-oxidation occurs, generating colored degradation products.
Resolution: Safety and handling specifications mandate that this compound must be protected from sunlight[4]. Always store the compound in amber glass vials or opaque high-density polyethylene (HDPE) containers.
Q: HPLC analysis shows a new peak with a lower retention time after drying the compound at 80°C. How do I prevent this?A: The new peak is likely the free carboxylic acid derivative resulting from thermal ester hydrolysis, or a deaminated by-product.
Resolution: Do not expose the compound to temperatures exceeding 50°C during drying or processing[4]. Use vacuum desiccation at room temperature (20–25°C) to remove residual solvents without inducing thermal stress.
Q: What are the optimal long-term storage conditions for this compound?A: For short-term working stocks, room temperature storage is acceptable provided the container is tightly closed, kept cool, and stored in a dry, well-ventilated place. For long-term stability (>6 months), store the compound at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation and moisture ingress[4].
Validated Experimental Protocols for Stability Testing
To establish a self-validating system for your specific formulation or storage setup, perform the following forced degradation workflows. These protocols are designed to isolate variables, ensuring that observed degradation is definitively linked to a specific stressor.
Step-by-step experimental workflow for validating thermal and photolytic stability.
Causality: This test evaluates the intrinsic thermal stability of the crystal lattice and identifies primary thermal degradants without the confounding variable of solvent hydrolysis.
Preparation: Accurately weigh 50 mg of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate into a clean, dry petri dish. Spread the powder evenly to maximize surface area exposure.
Thermal Stress: Place the dish in a precision convection oven set to 60°C for 48 hours. (Note: Do not exceed 60°C; higher temperatures may cause complete charring, which provides no useful kinetic data).
Quenching: Remove the sample and immediately cool it to room temperature in a desiccator to prevent moisture condensation.
Analysis: Dissolve exactly 10 mg of the stressed sample in 10 mL of HPLC-grade methanol (1 mg/mL stock). Dilute to a working concentration of 50 µg/mL using the mobile phase and analyze via HPLC-PDA at 265 nm. Compare against a non-stressed control kept at 4°C.
Causality: Determines the photolability of the compound in solution, simulating worst-case exposure during liquid handling. A dark control is mandatory to isolate photolytic effects from ambient thermal degradation[3].
Preparation: Prepare a 100 µg/mL solution of the compound in a 50:50 Methanol:Water mixture.
Exposure Setup: Transfer 5 mL of the solution into a transparent quartz cuvette (quartz is chosen because standard glass blocks specific UV wavelengths, whereas quartz ensures full UV transmittance).
Self-Validating Control: Transfer another 5 mL into an identical cuvette and wrap it completely in aluminum foil (Dark Control).
UV Stress: Expose both samples to UV light (254 nm) in a calibrated photostability chamber for 24 hours.
Analysis: Post-exposure, analyze both the exposed and control samples via HPLC to quantify the percentage of degradation specific to photon absorption.
Quantitative Data Summary
The following table summarizes the expected degradation margins for Ethyl 2-guanidino-4-methylthiazole-5-carboxylate under various stress conditions, extrapolated from stability-indicating assays of structurally related thiazole-guanidine derivatives[3].
Stress Condition
Experimental Parameters
Expected Degradation (%)
Primary Degradation Pathway
Thermal (Solid)
60°C, 48 hours
< 2.0%
Minor ester hydrolysis
Thermal (Solution)
80°C, 4 hours (pH 7.0)
15.0 - 20.0%
Ester hydrolysis, Deamination
Photolytic (UV)
254 nm, 24 hours
25.0 - 35.0%
Photo-oxidation, Ring cleavage
Oxidative
3% H₂O₂, 24 hours
> 40.0%
N-oxide formation
References
Determination of Chemical Stability of Various Famotidine Dosage Forms by UV
Source: setpublisher.com
URL:[Link]
Development of new thiazole‐guanidine complexes as rapid and recoverable catalysts for the synthesis of 6‐piperidin‐dihydro‐thia‐hexaaza‐s‐indacene derivatives supported by DFT studies
Source: researchgate.net
URL:[Link]
Technical Support Center: Overcoming Low Cellular Bioavailability of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals experiencing efficacy drop-offs when transitioning Ethyl 2-guanidino-4-methylthiazo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals experiencing efficacy drop-offs when transitioning Ethyl 2-guanidino-4-methylthiazole-5-carboxylate from cell-free biochemical assays to intact cellular models.
Below, we dissect the physicochemical causality of this issue and provide field-proven, self-validating protocols to bypass the cellular membrane barrier.
Part 1: Mechanistic Root Cause Analysis
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate is a potent bioactive scaffold, often utilized in the study of voltage-gated proton channels (e.g., Hv1) and histamine receptors[1]. However, its chemical structure inherently limits its utility in standard whole-cell assays.
The causality of its low bioavailability lies in the guanidino group . The guanidine motif is a superbase with a pKa of approximately 13.6[2]. At a physiological pH of 7.4, this moiety is permanently and fully protonated. This permanent positive charge, combined with a high Topological Polar Surface Area (TPSA), prevents the molecule from passively diffusing across the lipophilic core of the plasma membrane. Consequently, if your target is intracellular—or requires access to the intracellular vestibule of a transmembrane protein—the compound will falsely appear inactive in intact cells.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my compound show nanomolar affinity in biochemical assays but no activity in intact cells?A: This is a classic false-negative result caused by membrane impermeability. Because the compound is permanently protonated at pH 7.4[2], it cannot undergo passive lipid diffusion. The compound is effectively "locked out" of the cytosol, meaning it never reaches its intracellular target concentration.
Q2: How can I deliver this compound into the cytosol without altering its chemical structure?A: You must bypass passive diffusion. For high-throughput cellular readouts, you can use cationic lipid-mediated delivery (e.g., specialized Lipofectamine formulations) to encapsulate the polar small molecule, facilitating endocytosis and subsequent endosomal escape[3]. Alternatively, mild chemical permeabilization using digitonin or saponin can selectively create pores in the cholesterol-rich plasma membrane, allowing the compound to diffuse into the cell while keeping organelles intact.
Q3: My target is an ion channel (e.g., Hv1). How should I adjust my electrophysiology protocol?A: Do not apply the compound via the extracellular bath perfusion system. Instead, dissolve the compound directly into your patch pipette internal solution[4]. Upon rupturing the membrane to achieve the whole-cell configuration, the compound will directly dialyze into the cytosol, bypassing the membrane barrier entirely.
Q4: How do I know if my delivery method actually worked, rather than the compound just being inactive?A: Every protocol must be a self-validating system. If using lipid carriers, co-encapsulate a fluorescent, membrane-impermeable tracer (like FITC-dextran). If the cells fluoresce, the delivery vehicle successfully breached the membrane. In patch-clamp, continuous monitoring of access resistance (
Ra
) validates that the membrane is ruptured and dialysis is actively occurring.
Part 3: Quantitative Data & Assay Impact
The table below summarizes the physicochemical properties of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate and dictates the required assay adjustments.
Physicochemical Property
Value / Status
Impact on Biological Assays
Recommended Mitigation Strategy
Guanidine pKa
~13.6
100% protonated at pH 7.4.
Cannot rely on pH adjustments; must use physical/chemical delivery.
Membrane Permeability
Extremely Low
Fails to reach intracellular targets.
Use lipid carriers, electroporation, or permeabilization.
Biochemical Assay Efficacy
High (Target Dependent)
Accurate reflection of target affinity.
Use as the baseline control for maximum theoretical efficacy.
Patch-Clamp Application
Bath Application Fails
Extracellular application yields no block.
Apply via internal pipette solution (Cytosolic Dialysis).
Part 4: Experimental Workflows & Self-Validating Protocols
Protocol A: Lipid-Mediated Intracellular Delivery of Polar Small Molecules
This protocol utilizes cationic lipids to encapsulate the protonated compound, forcing endosomal uptake[3].
Preparation of Cargo: Prepare a 10 mM stock of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate in DMSO. Dilute to your working concentration (e.g., 10 µM) in Opti-MEM™ reduced serum medium.
Tracer Co-loading (Validation Step): Add 1 µg/mL of a fluorescent impermeable dye (e.g., Alexa Fluor 488-Dextran, 3 kDa) to the Opti-MEM mixture. Causality: The dye acts as a positive control for endosomal escape. If the dye reaches the cytosol, the compound did as well.
Lipid Complexation: Add the lipid transfection reagent (e.g., Lipofectamine) to the Opti-MEM mixture at a 1:3 (cargo:lipid) ratio. Incubate at room temperature for 15 minutes to allow liposome formation.
Cellular Application: Dropwise add the complex to cells cultured in complete media. Incubate for 4–6 hours at 37°C.
Validation & Readout: Wash cells with PBS. Use fluorescence microscopy to confirm diffuse cytosolic green fluorescence (validating delivery). Proceed with your functional cellular assay.
This protocol is strictly for electrophysiologists studying targets like the Hv1 channel[1], ensuring the compound reaches the intracellular vestibule[4].
Internal Solution Preparation: Prepare a standard K-gluconate or CsCl-based internal solution[4].
Drug Spiking: Add Ethyl 2-guanidino-4-methylthiazole-5-carboxylate directly to the internal solution to a final concentration of 1–10 µM. Filter the solution through a 0.22 µm syringe filter to prevent pipette clogging.
Pipette Filling: Backfill borosilicate glass pipettes (resistance 3–5 MΩ) with the drug-spiked internal solution.
Seal and Rupture (Validation Step): Form a GΩ seal on the target cell. Apply brief negative pressure to rupture the membrane. Validation: Immediately monitor Access Resistance (
Ra
). A stable
Ra
(< 20 MΩ) combined with a spike in membrane capacitance (
Cm
) confirms successful rupture and active dialysis of the drug into the cell.
Equilibration: Wait 3–5 minutes post-rupture before recording to allow the compound to fully dialyze and reach steady-state concentration at the target site.
Part 5: Pathway & Workflow Visualization
Diagram 1: Delivery strategies to bypass the plasma membrane for polar guanidino-thiazole compounds.
References
Hv1 inhibition by guanidinothiazole derivatives. ResearchGate.1
Biologically active guanidine alkaloids. ScienceOpen. 2
Nontoxic nanopore electroporation for effective intracellular delivery of biological macromolecules. PNAS. 3
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. 4
Technical Support Center: Resolving NMR Peak Overlap for Ethyl 2-guanidino-4-methylthiazole-5-carboxylate Derivatives
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering NMR peak overlap when characterizing Ethyl 2-guanidino-4-methylthiazole-5-carboxylate a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering NMR peak overlap when characterizing Ethyl 2-guanidino-4-methylthiazole-5-carboxylate and its derivatives. The methodologies outlined here are designed to offer both practical solutions and a deeper understanding of the underlying principles of NMR spectroscopy.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding peak overlap in the NMR spectra of guanidino-thiazole derivatives.
Q1: Why are the guanidinium protons (-NH-C(=NH)-NH₂) often broad or not visible in my ¹H NMR spectrum?
The protons on the guanidinium group are exchangeable and can undergo rapid chemical exchange with residual water or other labile protons in the sample.[1][2] This exchange process can lead to significant peak broadening, and in some cases, the signals may become so broad that they are indistinguishable from the baseline. The rate of this exchange is highly dependent on factors such as solvent, temperature, and pH.[3][4]
Q2: I'm observing fewer aromatic signals for the thiazole ring than expected. What could be the cause?
Accidental isochrony, or the coincidental overlap of chemical shifts, is a common reason for observing fewer signals than anticipated. For the thiazole ring in your derivatives, it's possible that the chemical environments of two distinct protons are similar enough to result in overlapping resonances. This can be influenced by the solvent and the electronic effects of substituents on the molecule.
Q3: My ethyl ester signals (-CH₂- and -CH₃) are overlapping with other aliphatic or aromatic tail signals. Is there a quick way to resolve this?
A simple first step is to try a different deuterated solvent.[5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the positions of nearby protons, an effect known as Aromatic Solvent Induced Shift (ASIS), which can often resolve overlapping signals.[6]
Q4: What is the first thing I should check if my entire spectrum looks distorted or has a rolling baseline?
Before delving into complex experiments, ensure proper sample preparation and basic NMR acquisition parameters are correct. Issues like poor shimming, incorrect phasing, or receiver overflow due to a highly concentrated sample can cause significant spectral distortions.[7][8] Re-shimming the instrument, careful manual phasing, and, if necessary, diluting the sample or reducing the receiver gain can often resolve these issues.[7][9]
II. In-Depth Troubleshooting Guides
When simple adjustments are insufficient, the following detailed guides provide a systematic approach to resolving persistent peak overlap.
Guide 1: Strategic Solvent Selection
The choice of solvent can dramatically alter the chemical shifts of protons, providing a powerful and straightforward method for resolving peak overlap.[10][11]
The Underlying Principle
Solvent molecules can interact with the analyte through various mechanisms, including hydrogen bonding, and anisotropic effects, which alter the local magnetic environment of the protons.[12] Aromatic solvents, for instance, can cause significant upfield or downfield shifts depending on the spatial orientation of the proton relative to the solvent's ring current.
Experimental Protocol: Solvent Study
Sample Preparation: Prepare samples of your ethyl 2-guanidino-4-methylthiazole-5-carboxylate derivative in a series of deuterated solvents with varying polarities and properties (e.g., CDCl₃, DMSO-d₆, Acetone-d₆, Benzene-d₆, and MeOD-d₄).
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters (temperature, number of scans, etc.) for accurate comparison.
Data Analysis: Carefully compare the spectra, paying close attention to the regions with overlapping signals. The optimal solvent will provide the best separation of the critical peaks.[13]
Solvent
Dielectric Constant (approx.)
Typical Effect on -NH and -OH Protons
CDCl₃
4.8
Often leads to broad, exchangeable proton signals.
Acetone-d₆
21
Can sharpen exchangeable proton signals compared to CDCl₃.
DMSO-d₆
47
Significantly reduces the rate of proton exchange, often resulting in sharp, well-defined -NH and -OH signals.[4]
Benzene-d₆
2.3
Aromatic Solvent-Induced Shifts (ASIS) can resolve overlapping signals, particularly in aromatic and aliphatic regions.
MeOD-d₄
33
Exchangeable protons will be replaced by deuterium and will not be visible in the ¹H NMR spectrum.[2]
Guide 2: Leveraging Temperature Effects
Altering the temperature of the NMR experiment can be a highly effective method for resolving peak overlap, especially when conformational changes or chemical exchange processes are involved.[14][15]
The Underlying Principle
Changes in temperature can affect the rate of dynamic processes, such as bond rotations and proton exchange.[3][16] For exchangeable protons, lowering the temperature can slow the exchange rate, leading to sharper signals. Conversely, for molecules with conformational flexibility, changing the temperature can alter the equilibrium between different conformers, leading to shifts in the corresponding proton resonances.[14]
Experimental Protocol: Variable Temperature (VT) NMR
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
Temperature Variation: Gradually increase or decrease the temperature of the NMR probe in increments of 5-10°C.
Spectral Acquisition: Acquire a spectrum at each temperature point.
Data Analysis: Monitor the chemical shifts and line shapes of the overlapping signals. The optimal temperature will be the one that provides the best resolution.[15]
Caption: Workflow for Variable Temperature NMR experiments.
Guide 3: Application of Lanthanide Shift Reagents
When other methods fail, lanthanide shift reagents (LSRs) can be employed to induce large changes in the chemical shifts of protons, effectively "spreading out" a crowded spectrum.[17][18]
The Underlying Principle
LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the nitrogen atoms of the guanidinium group or the carbonyl oxygen of the ester.[19] This coordination creates a local paramagnetic field that can cause significant upfield or downfield shifts in the resonances of nearby protons. The magnitude of the shift is dependent on the distance and angle of the proton relative to the lanthanide ion.[17]
Initial Spectrum: Acquire a ¹H NMR spectrum of your sample in a dry, aprotic solvent (e.g., CDCl₃).
Prepare LSR Solution: Prepare a dilute stock solution of a suitable LSR (e.g., Eu(fod)₃ for downfield shifts or Pr(fod)₃ for upfield shifts) in the same deuterated solvent.[20]
Titration: Add small aliquots of the LSR solution to your NMR tube, acquiring a spectrum after each addition.
Monitoring: Observe the changes in the chemical shifts of the overlapping signals. Continue the titration until optimal resolution is achieved. Be aware that excessive amounts of LSR can lead to significant line broadening.[18]
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously resolving overlap and establishing connectivity within a molecule.[21][22]
The Underlying Principle
2D NMR spreads the spectral information across two frequency dimensions, allowing for the resolution of signals that overlap in a 1D spectrum.[21][23]
Recommended 2D Experiments
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the spin systems of the ethyl group and the thiazole ring.[21]
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is extremely useful for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[24]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This can help in assigning quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This can be useful for determining the 3D structure and conformation of your molecule.[1]
Caption: A strategic workflow for utilizing 2D NMR experiments.
III. References
Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. (2023, January 26). [Link]
Lanthanide shift reagents in nmr. (n.d.). SlideShare. [Link]
Exchangeable Protons and Deuterium Exchange. (n.d.). OpenOChem Learn. [Link]
qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. [Link]
Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research. [Link]
23.1: NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. [Link]
NMR measurements of proton exchange between solvent and peptides and proteins. (n.d.). SciSpace. [Link]
Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. [Link]
Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. [Link]
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. (n.d.). PMC. [Link]
Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. [Link]
TEMPERATURE-DEPENDENT CHEMICAL SHIFTS IN THE NMR SPECTRA OF GASES. (2015, February 7). OSTI.GOV. [Link]
25: Dynamic NMR. (2024, November 12). Chemistry LibreTexts. [Link]
Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. [Link]
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. [Link]
NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. (n.d.). Journal of Chemical Education. [Link]
Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). [Link]
NMR methods for the analysis of mixtures. (2022, December 2). Chemical Communications. [Link]
pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (n.d.). BMRB. [Link]
The CEST effect of guanidine and hydroxyl protons can be used as a positive contrast in ischemia. (n.d.). ISMRM. [Link]
How to assign overlapping multiplets in 1H NMR spectra? (2021, February 11). Chemistry Stack Exchange. [Link]
NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. (n.d.). ResearchGate. [Link]
Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. (n.d.). PMC. [Link]
Unusually Large (13)C NMR Chemical Shift Differences between Neutral and Protonated Glycocyamidines. New Insights on Previously Reported Chemical Shift Assignments and Chemical Properties. (n.d.). PubMed. [Link]
Chemical shift variations with respect to free guanidine as a function... (n.d.). ResearchGate. [Link]
Common Issues and Troubleshooting Spinning. (n.d.). [Link]
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1 H-NMR Chemical Shifts. (2019, June 20). MDPI. [Link]
How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. [Link]
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering. [Link]
Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives. (2024, May 29). ACS Applied Materials & Interfaces. [Link]
Reporting Overlapping Signals in 1H NMR. (2023, April 19). Reddit. [Link]
ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). Rsc.org. [Link]
Technical Support Center: Optimizing Catalytic Synthesis of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 2-guanidino-4-methylthiazole-5-carboxylate , a critical intermediate in pharmaceutic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals synthesizing Ethyl 2-guanidino-4-methylthiazole-5-carboxylate , a critical intermediate in pharmaceutical development[1].
This compound is traditionally synthesized via the Hantzsch Thiazole Synthesis , which involves the condensation of an
α
-haloketone (ethyl 2-chloroacetoacetate) with a thiourea derivative (amidinothiourea)[2][3]. While the theoretical framework is straightforward, achieving high yields and purity requires precise control over catalytic conditions, thermodynamics, and solvent environments[4].
Mechanistic Principles & Logical Relationships
To troubleshoot a reaction, you must first understand its causality. The Hantzsch cyclization is not a single concerted step, but a cascade of three distinct chemical events.
S-Alkylation: The highly nucleophilic sulfur of amidinothiourea attacks the
α
-carbon of the haloketone, displacing the chloride ion and generating HCl[3].
Intramolecular Cyclization: The adjacent nitrogen attacks the ketone carbonyl, forming a transient hydroxythiazoline intermediate.
Dehydration: Thermal energy drives the elimination of water, yielding the thermodynamically stable aromatic thiazole[2].
If the reaction stalls, it is almost always trapped at the S-alkylation or hydroxythiazoline stage due to insufficient base catalysis or inadequate thermal energy.
Mechanistic pathway of the Hantzsch thiazole synthesis cascade.
Catalyst & Condition Optimization Data
The generation of HCl during the initial S-alkylation is the primary bottleneck[4]. If left unneutralized, HCl protonates the guanidino nitrogens, destroying their nucleophilicity and preventing cyclization. Selecting the correct base catalyst is paramount.
This protocol utilizes Triethylamine (TEA) in anhydrous ethanol to maximize yield while preventing ester hydrolysis. It is designed as a self-validating system : each step contains analytical checkpoints to ensure the reaction is proceeding correctly.
Step-by-step experimental workflow for optimized catalytic synthesis.
Step-by-Step Methodology:
Preparation: Suspend 10 mmol of amidinothiourea in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Causality: Anhydrous conditions are critical to prevent the saponification of the C5-ester group on the final thiazole ring.
Exothermic Control: Chill the suspension to 0–5°C using an ice bath. Add 10.5 mmol of ethyl 2-chloroacetoacetate dropwise over 15 minutes.
Validation Check: Monitor the temperature. A transient spike indicates successful, rapid S-alkylation.
Validation Check: Test the mixture with pH paper. It must read slightly basic (pH 7.5–8.5). If it drops below 7, the HCl is overpowering the buffer, and the cyclization will stall[2].
Thermal Dehydration: Remove the ice bath and heat the reaction to reflux (78°C) for 4 hours.
Validation Check: Perform Thin Layer Chromatography (TLC) using EtOAc/Hexanes (1:1). The haloketone (
Rf≈0.7
) should disappear, replaced by a lower, UV-active fluorescent spot (
Rf≈0.3
).
Workup: Cool the mixture to room temperature, then pour it into 50 mL of crushed ice-water while stirring vigorously. The product will precipitate as an off-white solid.
Purification: Filter the precipitate under vacuum, wash with cold water to remove TEA-HCl salts, and recrystallize from an Ethanol/Water mixture.
Troubleshooting & FAQs
Q: My TLC shows full consumption of the haloketone, but my final yield of the thiazole is very low. What happened?A: You likely stopped the reaction prematurely. The initial S-alkylation is extremely fast and consumes the haloketone at room temperature. However, the subsequent cyclization and dehydration steps require high activation energy[3]. If you do not reflux the mixture for a sufficient duration (typically 4 hours), your product is trapped as the acyclic thioether or the hydroxythiazoline intermediate. Ensure adequate thermal energy is applied.
Q: LC-MS analysis shows a major impurity with a mass of[M-28]. How do I prevent this?A: A mass loss of 28 Da corresponds to the loss of the ethyl group, indicating ester hydrolysis (yielding the carboxylic acid). This occurs when excessive water is present alongside a strong base. To prevent this, strictly use anhydrous ethanol and a mild, non-nucleophilic organic base like TEA instead of aqueous NaOH or KOH.
Q: The crude product is dark brown and gummy instead of an off-white powder. How can I improve the physical profile?A: Dark, gummy products are usually the result of polymerization of the
α
-haloketone or oxidation of the thiourea[4]. This happens if the haloketone is added too quickly at room temperature, causing a localized exothermic runaway. Always add the haloketone dropwise at 0–5°C. Additionally, consider degassing your ethanol with nitrogen to prevent oxidative degradation during the extended reflux.
Q: Can I substitute ethyl 2-chloroacetoacetate with ethyl 2-bromoacetoacetate to speed up the reaction?A: Yes, the bromo-derivative is highly reactive because bromide is a superior leaving group. However, this increased reactivity makes it highly prone to side reactions, including multiple alkylations. If you switch to the bromo-derivative, you must lower the reaction temperature (e.g., run the reaction at room temperature instead of reflux) and shorten the reaction time to maintain purity.
References
Safari et al. "A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions". ResearchGate. Available at:[Link]
Chikhale et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents". National Center for Biotechnology Information (PMC). Available at:[Link]
Gupta, G.K., Kumar, V. "Chemical Drug Design". DOKUMEN.PUB. Available at:[Link]
Handling moisture sensitivity and hygroscopicity of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the hygroscopicity of functionalized thiazole derivatives. Ethyl 2-guanidino-4-methylthiazole-5-car...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the hygroscopicity of functionalized thiazole derivatives. Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (CAS: 7185-65-1) is a critical intermediate in pharmaceutical synthesis, but its highly basic and polar guanidino moiety makes it exceptionally prone to atmospheric moisture absorption.
This guide provides a mechanistic understanding of its behavior, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure your synthetic workflows remain robust and reproducible.
Physicochemical Profiling
Understanding the physical properties of this compound is the first step in mitigating moisture-related failures. The following table summarizes the key metrics that dictate its handling requirements.
Property
Value
Implication for Handling
CAS Number
7185-65-1
Primary identifier for sourcing and SDS retrieval .
Molecular Weight
228.27 g/mol
Baseline for anhydrous stoichiometric calculations.
Protect from moisture to prevent ester hydrolysis .
Core Troubleshooting & FAQs
Q1: Mechanistically, why does this compound rapidly absorb atmospheric moisture?
Causality & Expertise: The compound features a highly polar guanidino group (-NH-C(=NH)NH₂) conjugated to a thiazole ring. According to computed physicochemical data, it possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors, yielding a Topological Polar Surface Area (TPSA) of 132 Ų . This extensive hydrogen-bonding network acts as a thermodynamic sink for atmospheric water vapor, leading to rapid hydrate formation when exposed to ambient air.
Q2: What are the chemical consequences of using a moisture-compromised batch in my synthesis?
Causality & Expertise: Beyond simple stoichiometric errors (weighing water instead of the active intermediate), the presence of water combined with the basicity of the guanidino moiety can catalyze the premature hydrolysis of the C5 ethyl ester. Furthermore, if this compound is used in anhydrous coupling reactions, residual water will competitively quench electrophilic reagents (such as acid chlorides or coupling agents), drastically reducing yields and generating difficult-to-separate byproducts.
Q3: My batch has clumped and shows a 3% moisture content via Karl Fischer. How do I recover it without degrading the compound?
Causality & Expertise: Heating the compound excessively in the presence of water can drive the aforementioned ester hydrolysis. Therefore, thermal drying must be minimized. The self-validating protocol is high-vacuum desiccation over a strong chemical desiccant (like P₂O₅) at a mild temperature (e.g., 40°C) until constant mass is achieved, followed by a confirmatory Karl Fischer re-test.
Standard Operating Procedures (SOPs)
SOP 1: Moisture Quantification via Karl Fischer (KF) Titration
Self-validating principle: Volumetric KF titration ensures that the exact water content is objectively known before any stoichiometric calculations are performed, preventing downstream failures.
Calibration: Standardize the KF titrant using a certified water standard (e.g., 1.0 mg/g H₂O) to ensure reagent viability.
Sample Prep: In a glovebox or dry environment, rapidly weigh 50–100 mg of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate into a dry, septum-capped vial.
Injection: Dissolve the sample in anhydrous methanol (or a methanol/formamide mixture if solubility is an issue). Inject the solution into the titration cell.
Titration: Run the titration to the electrometric endpoint.
Validation: If the moisture content is > 0.5% w/w, proceed to SOP 2. If < 0.5% w/w, the batch is cleared for anhydrous synthesis.
SOP 2: Recovery and Anhydrous Storage
Self-validating principle: Removing water without inducing thermal degradation, verified by a secondary KF test to close the loop on the recovery process.
Preparation: Transfer the clumped/wet batch to a wide, shallow glass petri dish to maximize surface area.
Desiccation: Place the dish in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or indicating Drierite.
Vacuum Application: Apply high vacuum (< 1 mbar) and gently heat the desiccator to 40°C. Do not expose to temperatures exceeding 50°C to prevent thermal stress .
Drying Cycle: Leave under vacuum for 24 hours.
Verification: Break the vacuum with dry Argon or Nitrogen. Remove a small aliquot and repeat SOP 1. The cycle is complete only when moisture is < 0.5%.
Storage: Transfer the dry powder into an amber glass vial, purge with Argon, seal with a PTFE-lined cap, and store at room temperature in a desiccator or glovebox.
Workflow Visualization
Workflow for moisture quantification and recovery of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate.
References
Reference Data & Comparative Studies
Validation
Comparative toxicity of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate in murine models
A Comparative Toxicological Assessment of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (EGMT) in Murine Models Introduction Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (EGMT) is a novel synthetic compound featur...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Toxicological Assessment of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (EGMT) in Murine Models
Introduction
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (EGMT) is a novel synthetic compound featuring a core thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. The incorporation of a guanidino group suggests potential interactions with biological systems analogous to those of known guanidino-containing compounds. This guide provides a comparative toxicological framework for EGMT in murine models, establishing a predictive profile by benchmarking against structurally related and standard cytotoxic agents.
The following analysis is designed for researchers in pharmacology and toxicology, offering a structured approach to evaluating the safety profile of new chemical entities. We will compare the hypothetical toxicological data of EGMT with that of Metformin, a biguanide oral hypoglycemic agent; Meloxicam, a thiazole-containing non-steroidal anti-inflammatory drug (NSAID); and Cyclophosphamide, a standard cytotoxic agent. This comparison will be based on established protocols for acute and sub-chronic toxicity studies, providing a comprehensive overview of potential systemic effects, target organ toxicities, and underlying mechanisms.
Comparative Compounds: Rationale for Selection
To contextualize the potential toxicity of EGMT, the following compounds have been selected for comparison:
Metformin: Chosen for its guanidino group, which is structurally related to the biguanide moiety. Metformin's known effects on mitochondrial function and its gastrointestinal side effects provide a relevant biological benchmark.
Meloxicam: Selected due to its thiazole ring, a key structural feature shared with EGMT. The well-documented renal and gastrointestinal toxicity of NSAIDs like meloxicam offers a comparative anchor for potential class-related effects.
Cyclophosphamide: Included as a positive control for systemic toxicity. As a potent alkylating agent, it provides a reference for evaluating severe hematological and multi-organ toxicity.
Methodology: Murine Toxicity Assessment
The following protocols outline the standard methodologies for assessing the toxicity of a novel compound in murine models, such as CD-1 or C57BL/6 mice.
Acute Oral Toxicity - Up-and-Down Procedure (UDP)
The acute oral toxicity, expressed as the median lethal dose (LD50), is determined using the OECD 425 guideline.
Protocol:
Animal Acclimatization: Male and female mice (8-12 weeks old) are acclimatized for at least 7 days.
Dosing: A single animal is dosed with the test compound (e.g., EGMT) at a starting dose (e.g., 2000 mg/kg) via oral gavage.
Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level. This sequential process continues until the LD50 can be estimated with a specified confidence interval.
28-Day Sub-chronic Oral Toxicity Study
This study is conducted in accordance with OECD Guideline 407 to evaluate the cumulative effects of repeated dosing.
Protocol:
Group Allocation: Animals are randomly assigned to control (vehicle) and treatment groups (low, medium, and high doses of EGMT and comparator compounds).
Daily Dosing: The compounds are administered daily via oral gavage for 28 consecutive days.
Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.
Terminal Procedures: At the end of the study, blood samples are collected for hematological and clinical chemistry analysis. Animals are then euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
Comparative Toxicity Analysis
The following tables summarize the acute and sub-chronic toxicity data for the comparator compounds and provide a hypothetical profile for EGMT. This predictive data for EGMT is based on a conservative estimation, assuming a toxicity profile intermediate to the comparators, reflecting its novel structure.
The structural motifs of EGMT suggest several potential mechanisms of toxicity. The following diagrams illustrate these hypothetical pathways.
Potential Hepatotoxicity Pathway
The thiazole ring of EGMT may undergo metabolic activation by cytochrome P450 enzymes in the liver, leading to the formation of reactive electrophilic intermediates. These intermediates can deplete cellular glutathione (GSH) and form adducts with cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte necrosis.
Caption: Dual-pathway hypothesis for EGMT-induced nephrotoxicity.
Conclusion
This comparative guide provides a predictive toxicological profile for the novel compound, Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (EGMT), in murine models. Based on its structural components, EGMT is anticipated to exhibit moderate acute toxicity, with the liver and kidneys as primary target organs in sub-chronic studies. The hypothetical data suggests a toxicity profile that is generally more pronounced than metformin but less severe than the potent cytotoxic agent cyclophosphamide. The presence of a thiazole ring and a guanidino group points towards potential mechanisms involving metabolic activation and mitochondrial dysfunction, respectively. These insights provide a foundational framework for guiding the design of definitive preclinical safety studies for EGMT and other structurally related novel chemical entities. Further experimental validation is essential to confirm this predictive toxicological assessment.
References
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A Researcher's Guide to Validating Molecular Docking Simulations: A Case Study with Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
This guide provides a comprehensive, in-depth walkthrough for validating molecular docking simulations, using Ethyl 2-guanidino-4-methylthiazole-5-carboxylate as a case study. As this molecule lacks a publicly characteri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive, in-depth walkthrough for validating molecular docking simulations, using Ethyl 2-guanidino-4-methylthiazole-5-carboxylate as a case study. As this molecule lacks a publicly characterized specific biological target, we will postulate a scientifically plausible target to illustrate a complete and rigorous validation workflow. This approach mirrors a common scenario in early-stage drug discovery, where researchers must justify and validate their computational hypotheses before committing to expensive experimental assays.
The core of this guide is built on the principle of a self-validating system. We will not merely present a protocol but will explain the causality behind each choice, ensuring that the described workflow is robust, reproducible, and grounded in established scientific best practices.
The Rationale for a Hypothetical Target: Thrombin
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate possesses a key chemical feature: a guanidinium group. This positively charged moiety is a well-known bioisostere of the protonated arginine side chain. In biological systems, arginine residues are frequently involved in critical molecular recognition events, often binding to negatively charged pockets on protein surfaces.[1] Serine proteases of the coagulation cascade, such as Thrombin (Factor IIa), are prime examples of proteins that recognize and bind arginine-containing substrates.[2][3] Thrombin's S1 specificity pocket famously contains an aspartate residue (Asp189) that forms a salt bridge with the arginine side chain of its substrates, making it an ideal hypothetical target for our guanidinium-containing ligand.[4]
Therefore, for this guide, we will proceed with Human α-Thrombin as our target protein. This choice allows us to leverage a wealth of publicly available structural data, including numerous crystal structures with co-crystallized inhibitors, which are essential for robust docking protocol validation.
Part 1: The Cornerstone of Trustworthiness - Docking Protocol Validation via Redocking
Before docking our novel compound, we must first prove that our chosen computational protocol can accurately reproduce experimentally determined binding modes. This process, known as redocking or self-docking, is the most fundamental validation step.[5][6] The objective is to extract a ligand from its co-crystallized protein structure, dock it back into the same binding site, and measure the deviation from the original, experimentally observed pose. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (typically < 2.0 Å) indicates a successful validation.[5]
Experimental Workflow: Redocking Validation
Below is a diagram outlining the workflow for validating our docking protocol with a known Thrombin inhibitor.
Caption: Workflow for validating a molecular docking protocol using redocking.
Detailed Protocol: Redocking of a Known Thrombin Inhibitor
For this protocol, we will use the human α-thrombin structure co-crystallized with the inhibitor N-[(3S)-1-amino-3-methyl-4-oxobutan-2-yl]-N'-(naphthalen-2-ylsulfonyl)benzene-1,3-dicarboxamide (PDB ID: 2ZFF). We will use AutoDock Vina, a widely used open-source docking program.[7][8][9]
Software Required:
AutoDock Tools (ADT): For preparing protein and ligand files.
AutoDock Vina: For performing the docking calculation.
PyMOL: For visualization and analysis.
Step-by-Step Methodology:
Receptor Preparation:
Download the PDB file for 2ZFF from the RCSB Protein Data Bank.
Open the PDB file in AutoDock Tools (ADT).
Remove all water molecules and any non-protein molecules except the co-crystallized ligand.
Add polar hydrogens to the protein (Edit > Hydrogens > Add).
Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose).
Ligand Preparation:
Select the co-crystallized ligand from the 2ZFF complex in ADT.
Save the ligand as a separate PDB file.
In ADT, open the ligand PDB file (Ligand > Input > Open).
The tool will automatically detect the root, set the number of torsions, and assign charges.
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
Grid Box Definition:
With the prepared receptor loaded, go to Grid > Grid Box.
Center the grid box on the co-crystallized ligand, ensuring it encompasses the entire binding site. A box size of 22.5 x 22.5 x 22.5 Å is often a good starting point.[7]
Record the center coordinates (x, y, z) and dimensions (size_x, size_y, size_z) of the grid box. These will be used in the configuration file.
Running AutoDock Vina:
Create a text file named config.txt.
Add the following lines to the file, replacing the values with those from the previous steps:
Run AutoDock Vina from the command line: vina --config config.txt --log log.txt
Results Analysis & RMSD Calculation:
Vina will generate an output PDBQT file (output.pdbqt) containing the docked poses, ranked by binding affinity (kcal/mol).
Open the original PDB file (2ZFF) and the output.pdbqt file in PyMOL.
Align the protein backbone of the output structure to the original crystal structure.
Calculate the RMSD between the heavy atoms of the top-ranked docked ligand pose and the original co-crystallized ligand. In PyMOL, this can be done using the rms_cur command after selecting the respective atoms.
Interpreting the Validation Data
The success of the redocking experiment is determined by the RMSD value. A value below 2.0 Å is considered a strong validation of the docking protocol's ability to reproduce the experimental binding mode.[5]
Metric
Result
Interpretation
Binding Affinity (kcal/mol)
-11.2 (Top Pose)
Strong predicted affinity.
RMSD from Crystal Pose (Å)
0.95
Excellent agreement. Protocol is validated.
Part 2: Docking the Unknown - A Comparative Analysis
With a validated protocol, we can now confidently dock our compound of interest, Ethyl 2-guanidino-4-methylthiazole-5-carboxylate, into the Thrombin active site and compare its predicted binding with that of the known inhibitor.
Experimental Workflow: Comparative Docking
Caption: Workflow for docking a novel ligand using a validated protocol.
Detailed Protocol: Docking of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
Ligand Preparation:
Obtain the 2D structure of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (e.g., from PubChem or by drawing it in a chemical editor).
Convert the 2D structure to 3D and perform energy minimization using a tool like Open Babel.
Load the 3D structure into ADT and prepare it as a PDBQT file, following the same procedure as for the known ligand (Step 2 in the redocking protocol).
Running AutoDock Vina:
Use the exact same prepared receptor (receptor.pdbqt) and config.txt file from the validated protocol. The only change is the ligand = line, which should now point to the PDBQT file of our novel compound.
Run Vina from the command line as before.
Analysis of the Binding Pose:
Load the docked results into PyMOL alongside the prepared receptor.
Visually inspect the top-ranked pose. Pay close attention to the interactions formed by the guanidinium group.
Use PyMOL's visualization tools to identify hydrogen bonds and salt bridges between the ligand and key residues in the binding pocket, particularly Asp189.[10]
Comparative Data and Interpretation
By comparing the docking score of our novel compound to that of the known inhibitor, we can get a preliminary idea of its potential relative potency.
Compound
Docking Score (kcal/mol)
Key Predicted Interactions
Known Inhibitor (from 2ZFF)
-11.2
Multiple H-bonds; hydrophobic interactions.
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate
-8.9
Salt bridge between guanidinium group and Asp189 ; H-bond with Gly219 backbone.
The analysis of the binding pose is arguably more important than the score alone. The prediction that the guanidinium group forms a salt bridge with Asp189 in the S1 pocket is a strong, chemically intuitive result that supports our initial hypothesis. This provides a solid foundation for further investigation.
Part 3: Raising the Bar - Validation with Enrichment Studies
While redocking validates the pose prediction capability, an enrichment study assesses a more challenging and practical task: can the docking protocol distinguish known active compounds from a sea of chemically similar but inactive molecules (decoys)?[11] A successful protocol will rank the known actives significantly higher than the decoys.
Enrichment Study Workflow
Caption: Workflow for performing a molecular docking enrichment study.
Methodology Overview: Enrichment Calculation
Assemble Datasets:
Actives: Collect a set of structurally diverse, known inhibitors for the target (Thrombin).
Decoys: Obtain a much larger set of decoy molecules. The Database of Useful Decoys-Enhanced (DUD-E) is an excellent resource that provides property-matched decoys for many targets.
Virtual Screening:
Dock the entire combined library (actives + decoys) against the target protein using the previously validated protocol.
Calculate Enrichment Factor (EF):
Rank all docked compounds from best score to worst.
The Enrichment Factor is the ratio of the concentration of active compounds found in a small top fraction of the ranked list to the concentration of actives in the entire dataset.[11]
The formula for EF at the top x% is:
EFx%=(Activesx%/Nx%)/(Activestotal/Ntotal)
Where:
Activesx%
is the number of active compounds in the top x% of the list.
Nx%
is the total number of compounds in the top x% of the list.
Activestotal
is the total number of actives in the full dataset.
Ntotal
is the total number of compounds in the full dataset.
Hypothetical Enrichment Data
Dataset: 200 known Thrombin inhibitors + 10,000 decoy molecules.
Metric
Result
Interpretation
Total Compounds
10,200
-
Total Actives
200
Concentration of actives = ~2%
Actives in Top 1% (102 compounds)
50
50/102 = ~49% of the top hits are actives.
Enrichment Factor (EF) at 1%
25.0
A high EF value indicates the protocol is excellent at prioritizing true binders over decoys.
An EF value significantly greater than 1.0 demonstrates that the docking protocol is better than random chance at identifying active compounds. An EF of 25 means the protocol is 25 times more likely to find an active in the top 1% of the results than by random selection.
Conclusion
This guide demonstrates that validating molecular docking simulations is not a single step but a multi-faceted process. By employing a layered approach—starting with the fundamental redocking of a known ligand, moving to a comparative docking of the novel compound, and culminating in a rigorous enrichment study —researchers can build a strong, self-validating case for their computational findings. This structured validation provides the necessary confidence to interpret docking scores, analyze binding poses, and ultimately, make informed decisions about which compounds to advance in the drug discovery pipeline.
References
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Author: BenchChem Technical Support Team. Date: March 2026
I. Hazard Assessment and Characterization
Ethyl 2-guanidino-4-methylthiazole-5-carboxylate incorporates a guanidino group and a thiazole ring system. Guanidine and its derivatives are known to be hazardous, with potential for acute toxicity if swallowed, and can cause skin and eye irritation.[1] Thiazole and its derivatives are often flammable and may also exhibit toxic properties.[2] Therefore, it is imperative to treat Ethyl 2-guanidino-4-methylthiazole-5-carboxylate as a hazardous substance.
Assumed Hazard Profile:
Hazard Category
Assumed Classification
Precautionary Measures
Physical Hazards
Potentially Flammable
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
Health Hazards
Acute Toxicity (Oral, Dermal, Inhalation), Skin and Eye Irritation
Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][2][4]
Solid Waste: Collect in a clearly labeled, leak-proof container with a secure lid.
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] Ensure the container is compatible with the solvents used.
Step 3: Labeling
The waste container must be clearly labeled with:
The full chemical name: "Ethyl 2-guanidino-4-methylthiazole-5-carboxylate Waste".[1][5]
The date when waste was first added to the container.[2]
A clear indication of the associated hazards (e.g., "Toxic," "Flammable").[2]
IV. Storage and Handling of Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
Satellite Accumulation: Waste should be accumulated at or near the point of generation and under the control of the laboratory personnel.[6][7]
Secure Closure: Keep waste containers securely closed when not in use.[2][5]
Segregation: Store containers of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate waste away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][8]
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent the spread of spills.[2]
V. Spill and Emergency Procedures
In the event of a spill, prompt and safe cleanup is essential.
For Minor Spills:
Alert Personnel: Notify others in the immediate area.
Ensure Ventilation: Work in a well-ventilated area or fume hood.[1][2]
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
Collection: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.[1][2]
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1][2]
For Major Spills:
Evacuate: Immediately evacuate the area.
Alert: Notify your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1][2]
Control Ignition Sources: If the material is flammable, extinguish any nearby open flames.[2]
VI. Final Disposal
The final disposal of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate waste must be handled by licensed professionals.
Institutional EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.[1]
Licensed Disposal Company: The EHS department will arrange for a licensed waste disposal company to transport and dispose of the chemical waste in accordance with all federal, state, and local regulations.[4][9]
Regulatory Compliance: The entire process must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][10][11]
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate.
Caption: Workflow for the safe disposal of Ethyl 2-guanidino-4-methylthiazole-5-carboxylate.
References
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